Diethyl (hydroxymethyl)phosphonate

Organic Synthesis Process Chemistry Phosphonate Intermediates

Diethyl (hydroxymethyl)phosphonate (DEHP) is the preferred starting material for Mitsunobu reactions, α/β-dialkoxyphosphoryl isothiocyanates (antiproliferative research), and tenofovir/antiviral precursors. Unlike lower dimethyl analogs, its ethyl ester groups confer optimal lipophilicity and reactivity, ensuring high-yield synthesis. In rigid PU foams, DEHP covalently incorporates as a reactive flame retardant, increasing LOI above 21.4% and reducing total heat release by 41–51%. For durable PET textile finishes, DEHP-derived coatings raise LOI from 19.3% to 23.8% and withstand washing. Standardize your results—order ≥97% purity DEHP today.

Molecular Formula C5H13O4P
Molecular Weight 168.13 g/mol
CAS No. 3084-40-0
Cat. No. B1293930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (hydroxymethyl)phosphonate
CAS3084-40-0
Molecular FormulaC5H13O4P
Molecular Weight168.13 g/mol
Structural Identifiers
SMILESCCOP(=O)(CO)OCC
InChIInChI=1S/C5H13O4P/c1-3-8-10(7,5-6)9-4-2/h6H,3-5H2,1-2H3
InChIKeyRWIGWWBLTJLKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (hydroxymethyl)phosphonate: Properties, Applications, and Sourcing Considerations for Research and Industrial Use


Diethyl (hydroxymethyl)phosphonate (CAS 3084-40-0, DEHP) is an organophosphorus compound of the phosphonate ester class, characterized by a phosphorus atom bonded to two ethoxy groups and a hydroxymethyl group . This compound is a colorless to pale yellow liquid with a boiling point of 124–126 °C at 3 mmHg and a density of 1.14 g/mL at 25 °C, typically supplied at a purity of ≥95% (technical grade) . DEHP serves as a versatile building block in organic synthesis, particularly as a reactant for generating α- and β-dialkoxyphosphoryl isothiocyanates for antiproliferative studies, dendritic polyglycerol anions for L-selectin inhibition, and phosphonates with anti-HIV-1 activity . Its utility extends to flame retardant applications, where it is incorporated into polymer matrices to enhance fire resistance .

Why Diethyl (hydroxymethyl)phosphonate Cannot Be Replaced by Generic Phosphonate Analogs Without Performance Compromise


While several phosphonate esters share structural similarities with diethyl (hydroxymethyl)phosphonate (DEHP), direct substitution is often inadvisable due to critical differences in reactivity, physical properties, and application-specific performance. For instance, dimethyl (hydroxymethyl)phosphonate (DMHP) possesses a significantly lower molecular weight and higher density, which alters its solubility and diffusion behavior in polymer matrices . The ethyl ester moieties in DEHP confer optimal lipophilicity and reactivity in Mitsunobu reactions and phosphorylating conditions compared to methyl or acid analogs . Furthermore, in flame retardant polyurethane foams, DEHP has been directly benchmarked against other reactive phosphorus additives, demonstrating a quantifiable impact on oxygen index and heat release rates that cannot be replicated by non-hydroxymethyl or differently esterified phosphonates [1]. Therefore, generic substitution based on class alone introduces unacceptable variability in synthetic yield, material properties, and biological assay outcomes.

Quantitative Evidence of Diethyl (hydroxymethyl)phosphonate Differentiation: Comparative Performance Data for Scientific Selection


Synthesis Efficiency: High-Yield Preparation of DEHP vs. Alternative Phosphonate Intermediates

Diethyl (hydroxymethyl)phosphonate can be synthesized from diethyl phosphite and paraformaldehyde in high yield and purity, offering a reliable and scalable route for downstream applications. A reported procedure achieved 95% yield with ≥96% GC purity, significantly higher than yields reported for the direct synthesis of diethyl (tosyloxy)methylphosphonate (87%) under analogous conditions [1]. This high yield translates to lower cost and reduced purification burden when DEHP is used as an intermediate for further derivatization (e.g., tosylation) compared to alternative phosphonate starting materials [2].

Organic Synthesis Process Chemistry Phosphonate Intermediates

Flame Retardant Efficacy: LOI Improvement and Heat Release Reduction in Polyurethane Foams

In rigid polyurethane foam formulations incorporating bio-polyol, diethyl (hydroxymethyl)phosphonate (DEHP) was evaluated as a reactive flame retardant alongside dimethyl propane phosphonate (additive) and diethyl bis-(2-hydroxyethyl)-aminomethylphosphonate (reactive). Foams modified with DEHP exhibited a Limiting Oxygen Index (LOI) increase to above 21.4 vol%, a total heat release reduction of 41–51%, and a rate of heat release reduction of 2–52% compared to unmodified foam [1]. These values place DEHP's performance within the range of the other reactive phosphorus retardant tested, confirming its viability as a reactive flame retardant in polyurethane systems [2].

Polymer Chemistry Flame Retardancy Materials Science

Flame Retardant Finishing for Polyester Fabrics: Quantified LOI Enhancement with DEHP-Derived Coating

A flame-retardant finishing agent (AAD) synthesized from adipoyl chloride, 9-anthracenemethanol, and diethyl (hydroxymethyl)phosphonate was applied to poly(ethylene terephthalate) (PET) fabric. The treated fabric exhibited a Limiting Oxygen Index (LOI) of 23.8%, a significant improvement from the untreated fabric's LOI of 19.3% [1]. The fabric also passed vertical burning tests without droplet formation and retained an LOI of 23.3% after washing, demonstrating durable flame retardancy attributable to the DEHP-derived phosphorus component [2].

Textile Finishing Flame Retardancy Polymer Coatings

Physical Property Differentiation: Density and Boiling Point vs. Methyl and Acid Analogs

Diethyl (hydroxymethyl)phosphonate (DEHP) exhibits a density of 1.14 g/mL at 25 °C and a boiling point of 124–126 °C at 3 mmHg, which are distinct from its closest analogs . The dimethyl ester analog (DMHP) has a higher density of 1.20 g/mL , while the free acid (hydroxymethylphosphonic acid) is a solid with a molecular weight of only 112.02 g/mol [1]. The diethyl (1-hydroxyethyl)phosphonate analog has a slightly lower density of 1.119 g/mL and a higher boiling point of 139–140 °C at 6 mmHg . These differences impact handling, solubility, and compatibility in non-aqueous reaction media and polymer formulations.

Physical Chemistry Solubility Formulation Science

Priority Application Scenarios for Diethyl (hydroxymethyl)phosphonate Based on Quantified Performance Advantages


Synthesis of α,β-Dialkoxyphosphoryl Isothiocyanates for Antiproliferative Studies

DEHP is the preferred starting material for generating α- and β-dialkoxyphosphoryl isothiocyanates, a class of compounds used in antiproliferative research . The high-yield synthesis of DEHP (95%) [1] ensures a cost-effective and reliable supply of this key intermediate, which is critical for maintaining consistent biological assay results. Researchers should select DEHP over other phosphonate esters due to its optimal reactivity profile and the established synthetic protocols available for this specific transformation .

Reactive Flame Retardant in Polyurethane Foam Formulations

In rigid polyurethane foams, DEHP acts as a reactive flame retardant that covalently incorporates into the polymer network. The direct performance data showing an increase in LOI above 21.4 vol% and a 41-51% reduction in total heat release [2] provide a quantifiable basis for formulators to select DEHP when a phosphorus-based reactive flame retardant is required. Its performance is comparable to other reactive phosphorus additives in this specific polyurethane system [3].

Synthesis of Durable Flame Retardant Coatings for PET Fabrics

DEHP is a critical building block for the synthesis of advanced flame-retardant finishing agents for PET textiles. The AAD coating, derived from DEHP, elevates the fabric's LOI from 19.3% to 23.8% and maintains performance after washing [4]. This scenario is ideal for researchers developing next-generation, durable, and recyclable flame-retardant textile treatments [5].

Precursor for Tosylate and Mitsunobu Reaction Intermediates

DEHP serves as the essential precursor for synthesizing diethyl (tosyloxy)methylphosphonate, an intermediate in the production of tenofovir and other antiviral agents . The high purity and yield achievable in DEHP synthesis [6] directly impact the efficiency and cost of subsequent tosylation steps. Additionally, DEHP is explicitly cited as a reactant for Mitsunobu reactions , where its specific ester group and hydroxymethyl functionality are required for the desired reactivity profile.

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